N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine
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Overview
Description
N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine is a complex organic compound that features a benzothiazole ring fused with a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aromatic aldehydes or ketones to form the benzothiazole ring . The reaction conditions often require the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like Dess-Martin periodinane.
Reduction: Reduction reactions may involve reagents such as hydrazine hydrate.
Substitution: Halogen substitution reactions are common, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in an organic solvent at room temperature.
Reduction: Hydrazine hydrate in ethanol at elevated temperatures.
Substitution: Various halogenated reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized benzothiazole compounds .
Scientific Research Applications
N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anti-tubercular properties and potential use in cancer therapy.
Industry: Utilized in the development of optical materials and fluorescence probes.
Mechanism of Action
The mechanism of action of N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine involves its interaction with specific molecular targets. For instance, it has shown inhibitory activity against Mycobacterium tuberculosis by targeting the enzyme DprE1 . The compound’s structure allows it to bind effectively to these targets, disrupting essential biological pathways and leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides
- 2-arylbenzothiazoles
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-chloro-5-nitrobenzamide
Uniqueness
N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine is unique due to its specific combination of benzothiazole and quinoline rings, which confer distinct chemical and biological properties. This structural uniqueness enhances its potential as a therapeutic agent compared to other similar compounds .
Properties
CAS No. |
920520-18-9 |
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Molecular Formula |
C22H13ClFN3S |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine |
InChI |
InChI=1S/C22H13ClFN3S/c23-14-6-7-15-17(9-10-25-20(15)12-14)26-18-8-5-13(11-16(18)24)22-27-19-3-1-2-4-21(19)28-22/h1-12H,(H,25,26) |
InChI Key |
OPMIDUGTYQLEGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)Cl)F |
Origin of Product |
United States |
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